molecular formula C17H18N4O3S2 B2889785 N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 692746-11-5

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide

Cat. No. B2889785
CAS RN: 692746-11-5
M. Wt: 390.48
InChI Key: IFSURFQCFHLNJX-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their diverse biological activities . They have been found to exhibit properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Thiazole, a component of your compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological activity. For example, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new synthetic methods, exploring additional biological activities, and optimizing the properties of these compounds for therapeutic use.

properties

IUPAC Name

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-11(2)9-19-26(23,24)13-5-6-14-15(8-13)25-17(20-14)21-16(22)12-4-3-7-18-10-12/h3-8,10-11,19H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSURFQCFHLNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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